molecular formula C7H7BrClN3 B8140599 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride

2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride

Cat. No.: B8140599
M. Wt: 248.51 g/mol
InChI Key: OHPFQRYLHXYOLR-UHFFFAOYSA-N
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Description

2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride (molecular formula: C₇H₇BrClN₃) is a halogenated benzimidazole derivative with a primary amine group at the 6-position and a bromide substituent at the 2-position. It is available as a hydrochloride salt, enhancing its solubility in polar solvents compared to the free base form. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of heterocyclic drug candidates. Commercial sources list its purity at 97%, with quantities ranging from 100 mg to 5 g . Benzimidazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and kinase-inhibiting properties, making this compound a valuable scaffold for structural modifications .

Properties

IUPAC Name

2-bromo-3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-7-10-5-2-1-4(9)3-6(5)11-7;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPFQRYLHXYOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitro-1H-Benzimidazole

The benzimidazole core is constructed via cyclization of 4-nitro-o-phenylenediamine under acidic conditions. In a representative protocol:

  • Reactants : 4-Nitro-o-phenylenediamine (1.0 equiv.), aqueous HCl (12 N).

  • Conditions : Reflux at 120°C for 6 hours.

  • Yield : 78% after recrystallization in ethanol.

Bromination at Position 2

Electrophilic bromination is directed by the electron-donating imidazole nitrogen. Using N-bromosuccinimide (NBS):

  • Reactants : 6-Nitro-1H-benzimidazole (1.0 equiv.), NBS (1.2 equiv.), dimethylformamide (DMF).

  • Conditions : Stirring at 25°C for 12 hours.

  • Yield : 85% (2-bromo-6-nitro-1H-benzimidazole).

Nitro Reduction to Amine

The nitro group at position 6 is reduced using iron powder:

  • Reactants : 2-Bromo-6-nitro-1H-benzimidazole (1.0 equiv.), Fe powder (5.0 equiv.), NH4_4Cl (1.5 equiv.), EtOH/H2_2O (3:1).

  • Conditions : Reflux at 80°C for 2 hours.

  • Yield : 92% (2-bromo-1H-benzo[d]imidazol-6-amine).

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether:

  • Reactants : 2-Bromo-1H-benzo[d]imidazol-6-amine (1.0 equiv.), HCl gas.

  • Conditions : 0°C for 1 hour.

  • Purity : 97% (by HPLC).

Palladium-Catalyzed C–H Amination of 2-Bromo-1H-Benzimidazole

Synthesis of 2-Bromo-1H-Benzimidazole

A two-step protocol from o-phenylenediamine:

  • Cyclization :

    • Reactants : o-Phenylenediamine (1.0 equiv.), HBr (48% aq., 2.0 equiv.), Br2_2 (1.1 equiv.), acetic acid.

    • Conditions : 20–45°C for 3 hours.

    • Yield : 70% (crude).

  • Purification : Activated charcoal in refluxing ethanol.

Buchwald–Hartwig Amination at Position 6

A Pd-catalyzed coupling introduces the amine group:

  • Reactants : 2-Bromo-1H-benzimidazole (1.0 equiv.), NH2_2Boc (1.5 equiv.), Pd2_2(dba)3_3 (0.05 equiv.), XPhos (0.1 equiv.), Na(O-ttBu) (2.0 equiv.), toluene.

  • Conditions : 110°C for 16 hours under N2_2.

  • Yield : 76% (tert-butyl (2-bromo-1H-benzimidazol-6-yl)carbamate).

Deprotection and Salt Formation

  • Boc Removal :

    • Reactants : Boc-protected intermediate (1.0 equiv.), HCl in dioxane (4 M).

    • Conditions : Room temperature for 12 hours.

  • Isolation : Precipitation with hexane yields the hydrochloride salt.

Direct Functionalization of Pre-Substituted Benzimidazole Derivatives

Starting Material: 2,6-Dibromo-1H-Benzimidazole

A regioselective amination strategy avoids competing reactions:

  • Synthesis of 2,6-Dibromo-1H-benzimidazole :

    • Reactants : 1H-Benzimidazole (1.0 equiv.), Br2_2 (2.2 equiv.), acetic acid.

    • Conditions : 50°C for 6 hours.

    • Yield : 68%.

Selective Ammonolysis at Position 6

Using a copper catalyst:

  • Reactants : 2,6-Dibromo-1H-benzimidazole (1.0 equiv.), NH3_3 (aq., 7 M), CuI (0.1 equiv.), 8-hydroxyquinoline (0.15 equiv.), Cs2_2CO3_3 (2.5 equiv.), t-BuOH.

  • Conditions : 90°C for 16 hours in a sealed tube.

  • Yield : 69% (2-bromo-1H-benzo[d]imidazol-6-amine).

Hydrochloride Crystallization

The amine is dissolved in dichloromethane and treated with HCl-dioxane:

  • Purity : >95% (by 1^1H NMR).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Yield 62%58%47%
Regioselectivity HighModerateHigh
Catalyst Cost LowHighModerate
Purification Steps 342

Key Observations :

  • Method 1 offers the highest yield but requires nitro-group handling.

  • Method 2 leverages Pd catalysis for precision but incurs higher costs.

  • Method 3 simplifies purification but suffers from lower overall yield due to dibromo intermediate limitations.

Mechanistic Considerations

Bromination Directed by Imidazole Nitrogen

The lone pair on N1^1 activates position 2 for electrophilic attack, favoring bromination over other positions. Steric effects in dibromo derivatives further modulate reactivity.

Amination via Transition Metal Catalysis

Pd0^0/XPhos systems facilitate oxidative addition into the C–Br bond, followed by ammonia coordination and reductive elimination. Competing side reactions (e.g., diarylation) are suppressed using bulky ligands.

Scalability and Industrial Feasibility

  • Method 1 is preferred for large-scale synthesis due to inexpensive reagents and minimal catalyst use.

  • Method 2 suits small-scale pharmaceutical applications requiring high regiochemical fidelity.

  • Method 3 remains niche due to intermediate availability constraints.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-1H-benzo[d]imidazole derivatives, while coupling reactions can produce more complex benzimidazole-based structures .

Scientific Research Applications

Pharmaceutical Research

2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride is explored for its potential as a selective inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial for drug metabolism and the activation of procarcinogens, making this compound significant in understanding drug interactions and metabolic pathways .

Anticancer Activity

Research indicates that derivatives of benzimidazole, including 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride, exhibit notable anticancer properties . For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study:
In experimental models, compounds derived from benzimidazole exhibited IC50_{50} values ranging from 25.72 μM to lower concentrations against various cancer cell lines, demonstrating their efficacy in inhibiting tumor growth .

Antimicrobial Properties

The compound's structural characteristics allow it to act against a range of microorganisms. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Data Table: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Bromo-1H-benzo[d]imidazol-6-amineStaphylococcus aureus40 μg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

The compound has been studied for various biological activities beyond anticancer effects, including antimicrobial , antifungal , and potential anti-inflammatory properties. These activities are attributed to its ability to interact with specific biological targets, including enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

2-Bromo-5,6-dichloro-1H-benzimidazole (C₇H₃BrCl₂N₂)

  • Structural Differences : Contains two chlorine atoms at positions 5 and 6, in addition to bromine at position 2.
  • Physicochemical Properties : Higher molecular weight (265.92 g/mol) and increased lipophilicity due to additional halogens. The dichloro substitution reduces solubility in aqueous media compared to the target compound .
  • Applications : The enhanced electrophilicity from multiple halogens may improve reactivity in cross-coupling reactions but could also increase toxicity risks .

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (C₇H₄Cl₂N₂S)

  • Functional Group : Replaces bromine with a thiol (-SH) group at position 2.
  • Reactivity : The thiol group enables metal coordination and disulfide bond formation, broadening applications in catalysis or chelation therapy. However, thiols are prone to oxidation, reducing stability .

Amine-Functionalized Benzimidazoles

(E)-6-Chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole

  • Substituents : Features a styryl group (aromatic vinyl) at position 2 and fluorine at position 3.

5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine

  • Substituents : Methyl and phenyl groups at positions 2 and 6, respectively.
  • ADME Profile : High lipophilicity (logP >3) limits aqueous solubility, but the methyl group reduces polar surface area, enhancing membrane permeability .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Properties of Selected Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Water Solubility LogP (Predicted)
2-Bromo-1H-benzo[d]imidazol-6-amine HCl C₇H₇BrClN₃ 265.51 Br (2) -NH₂ (6), HCl Moderate 1.8
2-Bromo-5,6-dichloro-1H-benzimidazole C₇H₃BrCl₂N₂ 265.92 Br (2), Cl (5,6) None Low 3.2
(E)-6-Chloro-5-fluoro-2-styryl-1H-BI C₁₅H₁₀ClFN₂ 284.71 Cl (6), F (5) Styryl (2) Low 3.5
5,6-Dichloro-1H-BI-2-thiol C₇H₄Cl₂N₂S 219.09 Cl (5,6) -SH (2) Very Low 2.9

Notes:

  • Solubility : The hydrochloride salt of the target compound improves solubility compared to neutral analogs like 2-Bromo-5,6-dichloro-1H-benzimidazole .
  • Lipophilicity : Bromine and chlorine increase logP, but the amine group and HCl salt mitigate this effect in the target compound .
  • Bioavailability : The target compound has a polar surface area of ~85 Ų and only two rotatable bonds, aligning with Veber’s criteria for good oral bioavailability (rotatable bonds ≤10, polar surface area ≤140 Ų) .

Biological Activity

2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride is a chemical compound recognized for its significant biological activities, particularly as a selective inhibitor of cytochrome P450 enzymes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride has the molecular formula C_9H_8BrN_3·HCl and a molecular weight of approximately 248.51 g/mol. The compound features a bromine atom at the second position and an amino group at the sixth position of the benzimidazole ring, which contributes to its unique biological properties.

Enzyme Inhibition

Research indicates that 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride acts as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens. The inhibition of CYP1A2 can significantly influence pharmacokinetics and drug interactions, making this compound a candidate for further pharmacological studies.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar benzimidazole derivatives have been investigated for their ability to induce apoptosis in cancer cell lines, highlighting the need for detailed studies on 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride's effects on cancer cell viability and mechanisms .

The mechanism by which 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride exerts its biological effects involves interactions with specific molecular targets, primarily through enzyme inhibition. This interaction can modulate various biochemical pathways, which may lead to altered cellular responses in drug metabolism and potential therapeutic outcomes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct features that may influence biological activity:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Bromo-1H-benzo[d]imidazol-2-amine1266114-75-30.95Bromine at position 4; different biological activity.
5-Bromo-1H-benzo[d]imidazole791595-74-90.84Bromine at position 5; less studied for enzyme inhibition.
N-Methyl-1H-benzo[d]imidazol-2-amine17228-38-50.82Methyl substitution alters solubility and activity.
4,5-Dibromo-1H-benzo[d]imidazole74545-26-90.74Contains two bromine substituents; potential for increased reactivity.
2-Hydrazinyl-1H-benzo[d]imidazole15108-18-60.77Hydrazine group introduces different reactivity patterns.

The unique positioning of the bromine atom and amino group in this compound contributes to its distinct chemical behavior compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of benzimidazole derivatives, with implications for drug development:

  • Synthesis Techniques : Recent advancements in synthetic methodologies have enabled efficient production of benzimidazole derivatives, including those similar to 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride, enhancing their availability for biological testing .
  • Biological Applications : Studies have reported that benzimidazole derivatives exhibit various biological activities such as antibacterial, antioxidant, and anticancer effects, indicating a broad spectrum of potential therapeutic applications .
  • In Vivo Studies : Further investigations into the in vivo efficacy of related compounds are necessary to establish the therapeutic potential of 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride in clinical settings.

Q & A

Q. How can synthetic yield be optimized for 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride?

Methodological Answer: Optimization involves systematic adjustments to reaction parameters. For example, similar benzimidazole derivatives (e.g., 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole) achieved a 73% yield by controlling reaction time, solvent selection (e.g., ethanol or DMF), and temperature (e.g., reflux at 80–100°C) . Purification via column chromatography (using silica gel and ethyl acetate/hexane mixtures) and recrystallization can improve purity. Monitoring reaction progress with TLC (Rf ~0.65) ensures intermediate stability .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • FTIR : Confirm functional groups (e.g., C=N stretching at ~1611 cm⁻¹, C-Br at ~590 cm⁻¹) .
  • NMR : Use ¹H NMR (δ 7.36–8.35 ppm for aromatic protons) and ¹³C NMR to verify substitution patterns .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 222.12 for related bromo-imidazoles) .
  • Melting Point : Determine purity (e.g., 262–266°C for analogs) .

Q. Which computational methods predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties (e.g., atomization energies with <2.4 kcal/mol deviation) . Basis sets like 6-31G* model electron density gradients. For correlation energy, the Colle-Salvetti formula, adapted to local kinetic-energy density, provides reliable results (~2% error) .

Advanced Research Questions

Q. How can synthetic by-products be identified and mitigated during halogenation?

Methodological Answer: By-products often arise from incomplete bromination or competing substitutions. Use LC-MS to detect intermediates (e.g., mono- vs. di-brominated species). Adjust stoichiometry (e.g., 1.2–1.5 eq. NBS for controlled bromination) and employ directing groups (e.g., -NH₂) to enhance regioselectivity . Purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound .

Q. How to reconcile discrepancies between in-silico docking predictions and in-vitro cytotoxicity assays?

Methodological Answer:

  • Docking Validation : Use multiple software (AutoDock, Glide) with flexible ligand protocols to account for protein conformational changes .
  • Experimental Calibration : Compare binding affinities (e.g., EGFR inhibition IC₅₀) with computational ΔG values. Discrepancies may arise from solvation effects or unmodeled protein dynamics .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify key residues for mutagenesis studies .

Q. What molecular properties influence bioavailability, and how can they be optimized?

Methodological Answer: Key parameters include:

  • Polar Surface Area (PSA) : Aim for ≤140 Ų to enhance membrane permeability .
  • Rotatable Bonds : Limit to ≤10 to reduce conformational flexibility and improve absorption .
  • logP : Target 2–3 for balanced solubility and permeability. Introduce -NH₂ or -Br to modulate hydrophilicity .
    Validate via Caco-2 cell assays or artificial membrane permeation models .

Q. How can AI-driven synthesis planning improve route selection?

Methodological Answer: Tools like Pistachio/Bkms_metabolic databases predict feasible one-step routes using retrosynthetic analysis. For example, prioritize Suzuki couplings for aryl-bromine bonds or Buchwald-Hartwig aminations for NH₂ substitutions. Validate precursor plausibility scores (>0.01) and select top 6 routes for experimental testing .

Data Contradiction Analysis

Example Scenario: Conflicting cytotoxicity results between computational docking (high predicted affinity) and in-vitro assays (low activity).
Resolution Workflow:

Verify docking parameters (e.g., protonation state of imidazole at physiological pH) .

Assess assay conditions (e.g., cell line specificity, ATP levels affecting kinase activity) .

Cross-reference with analogs (e.g., 2-phenyl derivatives) to identify structural bottlenecks (e.g., steric hindrance from bromine) .

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